Technical Documentation Center

1-(5-Fluoro-2-propoxyphenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Fluoro-2-propoxyphenyl)ethanone
  • CAS: 127980-12-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Reactivity Profiling of 1-(5-Fluoro-2-propoxyphenyl)ethanone

Executive Summary As drug discovery pipelines increasingly rely on halogenated pharmacophores to tune physicochemical properties, understanding the in vitro behavior of fluorinated intermediates is critical. 1-(5-Fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug discovery pipelines increasingly rely on halogenated pharmacophores to tune physicochemical properties, understanding the in vitro behavior of fluorinated intermediates is critical. 1-(5-Fluoro-2-propoxyphenyl)ethanone (CAS: 127980-12-5; EVT-3233001) is a specialized aromatic ketone utilized extensively as a building block in medicinal chemistry and biological research[1]. This whitepaper provides an in-depth, mechanistic analysis of its in vitro pharmacological profiling, focusing on its molecular architecture, metabolic stability, and potential for electrophilic stress.

Molecular Architecture & Reactivity Rationale

The in vitro mechanism of action of 1-(5-Fluoro-2-propoxyphenyl)ethanone is dictated by its tripartite structural motifs: the aromatic core, the propoxy substituent, and the acetyl group[2].

  • The 5-Fluoro Substitution (Metabolic Shielding): The strategic placement of the fluorine atom at the 5-position (para to the propoxy group) is a deliberate bioisosteric design[2]. In unfluorinated analogs, the para-position is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. By substituting hydrogen (van der Waals radius 1.20 Å) with the highly electronegative fluorine (1.47 Å), we block this metabolically labile site without introducing significant steric clash, thereby enhancing the compound's metabolic stability[3][4]. Furthermore, the strong C–F bond alters the electron density of the aromatic ring, modulating the pKa of proximal functionalities and influencing overall lipophilicity[5].

  • The 2-Propoxy Group: This ether linkage enhances the lipophilicity of the molecule, promoting passive membrane permeation in cellular assays[2].

  • The Ethanone (Ketone) Moiety: The carbonyl group serves as a critical hydrogen bond acceptor for target enzyme engagement[2]. However, in biochemical contexts, ketones can also act as sites for enzymatic reduction (via carbonyl reductases) or act as soft electrophiles, necessitating rigorous in vitro toxicity screening.

Mechanistic Pathways: Metabolism and Electrophilic Stress

When evaluating a fluorinated ketone intermediate in vitro, we must investigate two primary mechanistic axes: Phase I Metabolic Clearance and Reactive Metabolite Formation .

Phase I Metabolism & CYP450 Interaction

Fluorinated compounds frequently exhibit altered binding affinities to CYP enzymes[3]. 1-(5-Fluoro-2-propoxyphenyl)ethanone may act as a competitive inhibitor or a substrate for specific isoforms (e.g., CYP2D6 or CYP3A4). While the 5-fluoro group blocks para-hydroxylation, the molecule may still undergo O-dealkylation at the propoxy chain or reduction of the ketone.

Electrophilic Stress & GSH Trapping

A major cause of idiosyncratic drug toxicity is the bioactivation of aromatic compounds into short-lived, reactive electrophilic intermediates[6][7]. These species can covalently bind to nucleophilic residues on cellular proteins, triggering the Nrf2/ARE oxidative stress pathway. To de-risk this intermediate, we utilize Glutathione (GSH) trapping assays. GSH acts as a surrogate nucleophile in vitro; if the compound forms a reactive metabolite, it will covalently bind to the thiol sulfur of GSH, forming a stable adduct detectable by mass spectrometry[6][8].

InVitroMoA C 1-(5-Fluoro-2-propoxyphenyl)ethanone CYP CYP450 Enzymes (Phase I Metabolism) C->CYP Oxidation/Reduction Nrf2 Electrophilic Stress (Nrf2/ARE Pathway) C->Nrf2 Cellular Stress Enzyme Target Proteins (Reversible Binding) C->Enzyme Pharmacological Action GSH GSH Conjugation (In Vitro Trapping) CYP->GSH Reactive Intermediate Trapping Metabolite Fluorinated Metabolites (Clearance) CYP->Metabolite Detoxification Nrf2->GSH Upregulates Antioxidants

In vitro metabolic and signaling pathways of 1-(5-Fluoro-2-propoxyphenyl)ethanone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that prove the assay's functional baseline regardless of the test compound's performance.

Protocol A: High-Throughput CYP450 Inhibition Assay (Fluorometric)

Causality: Fluorogenic substrates are utilized because their cleavage by specific CYP isoforms yields a highly fluorescent product, allowing for rapid, continuous kinetic readouts of enzyme inhibition.

  • Preparation: Seed human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Dispense 1-(5-Fluoro-2-propoxyphenyl)ethanone in a 7-point concentration gradient (0.1 µM to 100 µM) using an acoustic dispenser to minimize DMSO carryover (<0.5% final).

  • Control Implementation: Add Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) to designated wells as positive controls. Add DMSO-only wells as negative controls.

  • Initiation: Add the isoform-specific fluorogenic substrate (e.g., BFC for CYP3A4) and 1 mM NADPH to initiate the reaction.

  • Readout & Validation: Incubate at 37°C for 20 minutes and read fluorescence (Ex/Em specific to substrate). Validation Checkpoint: Calculate the Z'-factor between the positive and negative control wells. The assay is only validated if Z' > 0.5, proving sufficient dynamic range.

Protocol B: In Vitro Covalent Binding Assay (Isotope-Labeled GSH Trapping)

Causality: Reactive metabolites have extremely short half-lives[8]. We utilize a 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., 13C/15N-GSH) to trap these electrophiles. This specific isotopic ratio prevents false positives caused by endogenous matrix interference[8].

  • Incubation: Incubate 10 µM of the test compound with human liver microsomes (1 mg/mL), 1 mM NADPH, and a 5 mM equimolar mixture of GSH and isotope-labeled GSH in phosphate buffer (pH 7.4) for 60 minutes at 37°C[8].

  • Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)[8].

  • Validation Checkpoint: Acetaminophen is run in parallel as a positive control. The system is validated when the mass spectrometer successfully detects the known quinone imine-GSH adduct of acetaminophen as a distinct doublet peak (Δ3 Da mass difference)[8]. If the test compound forms a reactive metabolite, it must also display this characteristic isotopic doublet to be confirmed as a true adduct[8].

Quantitative Data Summary

The following table summarizes the expected in vitro benchmark parameters for 1-(5-Fluoro-2-propoxyphenyl)ethanone, illustrating how its structural features translate into measurable pharmacokinetic data.

Table 1: In Vitro Pharmacological and Metabolic Profiling Summary

Assay CategoryParameterBenchmark Result (Hypothetical)Mechanistic Interpretation
Phase I Metabolism CYP3A4 IC50> 50 µMLow risk of competitive CYP3A4 inhibition; weak binding affinity.
Phase I Metabolism CYP2D6 IC5012.5 µMModerate interaction; typical for lipophilic, fluorinated aromatics.
Metabolic Stability Intrinsic Clearance (CLint)35 µL/min/mgModerate hepatic extraction; metabolic half-life is extended due to the 5-fluoro substitution blocking para-hydroxylation.
Reactive Metabolites GSH Adduct FormationBelow Limit of DetectionThe ketone/aromatic system does not undergo significant bioactivation into electrophilic species in vitro.

References

  • O'Hagan, D. (2008). "The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry. Available at:[Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at:[Link]

  • Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. Available at:[Link]

  • Muller, K., et al. (2007). "The Many Roles for Fluorine in Medicinal Chemistry." Science. Available at:[Link]

  • Huang, K., et al. (2015). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry." Chemical Research in Toxicology. Available at:[Link]

  • Eurofins Discovery. "Reactive metabolite (glutathione trapping (GSH), liver microsomes, human)." Eurofins Catalog. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1-(5-Fluoro-2-propoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing 1-(5-Fluoro-2-propoxyphenyl)ethanone 1-(5-Fluoro-2-propoxyphenyl)ethanone, a substituted aromatic ketone, represents a class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing 1-(5-Fluoro-2-propoxyphenyl)ethanone

1-(5-Fluoro-2-propoxyphenyl)ethanone, a substituted aromatic ketone, represents a class of molecules with significant interest in medicinal chemistry and organic synthesis. Its structural features—a fluorinated phenyl ring, a propoxy group, and a ketone moiety—confer specific physicochemical properties that are critical for its application and reactivity. Accurate characterization of this compound is paramount for its use in drug development and research, beginning with a precise understanding of its mass. This guide provides a detailed exploration of two fundamental, yet often confused, parameters: molecular weight and exact mass.

Section 1: Fundamental Concepts: Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are frequently used, but they describe two distinct and critically different properties of a molecule.

Molecular Weight (or Molar Mass)

Molecular weight, more formally referred to as molar mass, is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1][2] It is calculated using the standard atomic weights of the elements as found on the periodic table, which account for the natural abundance of their isotopes on Earth.[2] This value is expressed in grams per mole ( g/mol ) and is the relevant quantity when dealing with macroscopic, weighable amounts of a substance in the laboratory.[1][2] For example, when a chemist weighs out 196.22 grams of a substance with a molecular weight of 196.22 g/mol , they have approximately one mole of that substance.

Exact Mass

In contrast, exact mass is the mass of a molecule calculated by summing the masses of the most abundant, stable isotope of each constituent element.[3] This value represents the mass of a single, specific isotopic combination of the molecule (the monoisotopic mass) and is expressed in Daltons (Da).[1] Unlike molecular weight, it is not an average. This high-precision value is fundamental in mass spectrometry, where instruments can distinguish between molecules with the same nominal mass but different elemental compositions.[3][4]

The distinction is crucial: molecular weight is an average for bulk samples, while exact mass is a precise value for a single molecular entity, indispensable for high-resolution analytical techniques.

Section 2: Physicochemical and Mass Data for 1-(5-Fluoro-2-propoxyphenyl)ethanone

A precise understanding of a compound's properties begins with accurate data. The following table summarizes the key identifiers and mass-related values for 1-(5-fluoro-2-propoxyphenyl)ethanone.

PropertyValueSource
IUPAC Name 1-(5-fluoro-2-propoxyphenyl)ethanone[5]
CAS Number 127980-12-5[5]
Molecular Formula C₁₁H₁₃FO₂[5]
Molecular Weight 196.22 g/mol [5]
Exact Mass 196.08995782 Da[3]

Section 3: Methodologies for Mass Determination

The values presented above are determined through both theoretical calculation and experimental verification. As a senior application scientist, understanding the causality behind these methods is key to ensuring data integrity.

Theoretical Calculation

Molecular Weight Calculation: The molecular weight is calculated using the average atomic masses of its constituent elements, which are weighted by their natural isotopic abundances.

  • Formula: C₁₁H₁₃FO₂

  • Calculation: (11 × 12.011) + (13 × 1.008) + (1 × 18.998) + (2 × 15.999) = 196.216 g/mol (commonly rounded to 196.22 g/mol ).

Exact Mass Calculation: The exact mass is calculated using the mass of the most abundant isotope for each element.

  • Isotopes: ¹²C, ¹H, ¹⁹F, ¹⁶O

  • Formula: C₁₁H₁₃FO₂

  • Calculation: (11 × 12.00000000) + (13 × 1.00782503) + (1 × 18.99840316) + (2 × 15.99491462) = 196.08995782 Da .[3]

This calculated exact mass serves as a precise theoretical value that can be experimentally verified to confirm the elemental composition of a synthesized or isolated compound.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the cornerstone technique for the experimental determination of a molecule's exact mass.[4] Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers possess the resolving power to measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation of compounds that would appear identical on a low-resolution instrument.[6]

The power of HRMS lies in its ability to provide an unambiguous elemental composition.[4] A measured exact mass that matches the theoretical value to within a few parts per million (ppm) provides extremely high confidence in the assigned molecular formula.

Section 4: Experimental Protocol: Determination of Exact Mass by HRMS

This section outlines a representative, self-validating protocol for the analysis of a small molecule like 1-(5-fluoro-2-propoxyphenyl)ethanone using a High-Resolution Mass Spectrometer, such as a Q Exactive™ Hybrid Quadrupole-Orbitrap™.

Step 1: Sample Preparation

The goal is to create a clean, dilute solution of the analyte to ensure efficient ionization and prevent contamination of the instrument.

  • Weighing: Accurately weigh approximately 1 mg of the 1-(5-fluoro-2-propoxyphenyl)ethanone standard.

  • Dissolution: Dissolve the weighed sample in a high-purity solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.[7]

  • Serial Dilution: Perform a serial dilution of the stock solution to achieve a final concentration of approximately 5-10 µg/mL.[7] This concentration is optimal for preventing detector saturation while ensuring a strong signal.

  • Transfer: Transfer the final solution to a clean, appropriate glass autosampler vial with a PTFE/silicone septum cap.[7]

Step 2: Instrument Calibration and Setup

This step is critical for ensuring the mass accuracy of the measurement.

  • Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration solution. This corrects for any minor drift in the instrument's mass measurement.

  • Method Development:

    • Ionization Mode: Select an appropriate ionization source. For 1-(5-fluoro-2-propoxyphenyl)ethanone, Electrospray Ionization (ESI) in positive mode is a logical starting point to generate the protonated molecule [M+H]⁺.

    • Resolution Setting: Set the instrument to a high-resolution setting (e.g., >70,000 at m/z 200) to ensure accurate mass measurement.[8]

    • Scan Range: Define a scan range that includes the expected m/z of the analyte (e.g., m/z 100-500). The expected m/z for [M+H]⁺ is ~197.097.

    • Injection Volume: Set a low injection volume (e.g., 1-5 µL) to introduce the sample into the system.

Step 3: Data Acquisition

This involves introducing the sample into the mass spectrometer and collecting the data.

  • Blank Injection: First, inject a solvent blank (e.g., pure methanol) to identify any background ions or contamination in the system.

  • Sample Injection: Inject the prepared sample solution. The sample is introduced into the ionization source, where molecules are charged to form ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap), which measures their m/z with high precision. Data is collected over a short chromatographic run or via direct infusion.

Step 4: Data Analysis and Validation

This final step involves processing the raw data to determine the exact mass and confirm the elemental composition.

  • Extract Ion Chromatogram (EIC): Extract the chromatogram for the theoretical m/z of the protonated molecule ([C₁₁H₁₃FO₂ + H]⁺ = 197.09778).

  • Mass Spectrum Analysis: Examine the mass spectrum corresponding to the chromatographic peak. Identify the monoisotopic peak.

  • Mass Measurement: Determine the measured m/z of the peak to at least four decimal places.

  • Mass Error Calculation: Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Validation: A mass error of <5 ppm provides high confidence in the assigned elemental composition of C₁₁H₁₃FO₂.

Section 5: Visualizing the HRMS Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of a small molecule.

HRMS_Workflow cluster_prep Step 1: Sample Preparation cluster_setup Step 2: Instrument Setup cluster_acq Step 3: Data Acquisition cluster_analysis Step 4: Data Analysis Weigh Weigh Compound (1mg) Dissolve Dissolve in Solvent (1mg/mL) Weigh->Dissolve Dilute Dilute to 5-10 µg/mL Dissolve->Dilute Transfer Transfer to Autosampler Vial Dilute->Transfer Calibrate Calibrate Mass Analyzer Develop Develop Acquisition Method (ESI+, High Resolution) Calibrate->Develop Inject_Blank Inject Solvent Blank Develop->Inject_Blank Inject_Sample Inject Sample Inject_Blank->Inject_Sample Analyze Acquire High-Resolution Mass Spectrum Inject_Sample->Analyze Process Process Raw Data Analyze->Process Measure Determine Measured m/z Process->Measure Calculate Calculate Mass Error (ppm) Measure->Calculate Validate Validate Elemental Composition (Error < 5 ppm) Calculate->Validate Report Confident Formula: C₁₁H₁₃FO₂ Validate->Report

Caption: Workflow for exact mass determination via HRMS.

Section 6: Importance in Research and Drug Development

The precise determination of exact mass is not a mere academic exercise; it is a critical component of modern research and drug development for several reasons:

  • Compound Identity Confirmation: In chemical synthesis, HRMS provides definitive confirmation that the target molecule has been successfully created, verifying its elemental formula.

  • Metabolite Identification: During drug metabolism studies, researchers must identify unknown metabolites. Accurate mass data drastically narrows down the possible molecular formulas for these new compounds, accelerating their identification.

  • Impurity Profiling: HRMS can detect and help identify trace-level impurities in drug substances, which is a critical requirement for regulatory approval and patient safety.

  • "Omics" Research: In fields like metabolomics, the ability to accurately determine the elemental formulas of thousands of compounds in a complex biological sample is essential for understanding biochemical pathways.

Conclusion

For 1-(5-Fluoro-2-propoxyphenyl)ethanone, the molecular weight of 196.22 g/mol is the practical value for stoichiometric calculations in the lab, while its exact mass of 196.08995782 Da is the high-precision identifier used to confirm its elemental composition and distinguish it from other molecules in complex analyses. A thorough understanding and correct application of both concepts, underpinned by robust experimental verification via High-Resolution Mass Spectrometry, are fundamental to ensuring the scientific integrity and success of research and development efforts.

References

  • Fiveable. (2025, August 15). Exact Mass: Organic Chemistry Study Guide. Retrieved from [Link][3]

  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link][4]

  • Wikipedia. Molecular mass. Retrieved from [Link][1]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Retrieved from [Link][6]

  • University of Bergen (UiB). Guidelines for mass spectrometric analysis. Retrieved from [Link][7]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Request PDF on ResearchGate. Retrieved from [Link][8]

  • Wikipedia. Molar mass. Retrieved from [Link][2]

  • PubChem. Phenyl 5-fluoropentanoate | C11H13FO2 | CID 58272930. National Institutes of Health. Retrieved from [Link][3]

Sources

Foundational

Structural Elucidation of 1-(5-Fluoro-2-propoxyphenyl)ethanone: A Comprehensive NMR Guide

Executive Summary In contemporary medicinal chemistry and drug development, fluorinated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, fluorinated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(5-Fluoro-2-propoxyphenyl)ethanone (C₁₁H₁₃FO₂) serves as a critical synthetic building block. However, the introduction of the highly electronegative fluorine atom ( 19F , spin ½) complicates structural verification due to extensive scalar coupling with both protons ( 1H ) and carbons ( 13C ).

This whitepaper provides an authoritative, in-depth guide to the acquisition, assignment, and mechanistic validation of the 1H and 13C NMR spectral data for 1-(5-Fluoro-2-propoxyphenyl)ethanone. By establishing a self-validating analytical workflow, researchers can ensure absolute regiochemical confidence before advancing this intermediate through the drug development pipeline.

Mechanistic Causality in Spectral Behavior

To accurately interpret the NMR spectra of 1-(5-Fluoro-2-propoxyphenyl)ethanone, one must understand the electronic push-pull dynamics of its substituents:

  • The Acetyl Group (-C(=O)CH₃): A strong electron-withdrawing group (EWG) via resonance, deshielding the ortho and para positions.

  • The Propoxy Group (-OCH₂CH₂CH₃): A strong electron-donating group (EDG) via resonance, shielding the ortho and para positions.

  • The Fluoro Group (-F): Exhibits a dual nature—electron-withdrawing via the inductive effect ( σ -bond) but electron-donating via resonance ( π -system).

The interplay of these forces dictates the chemical shifts. Furthermore, the 19F nucleus couples extensively through space and bonds. In the 13C spectrum, retaining 19F -coupling (by only decoupling 1H ) provides a built-in molecular ruler: the magnitude of the carbon-fluorine coupling constant ( JCF​ ) decays predictably with bond distance ( 1J > 2J > 3J > 4J ), creating a self-validating map of the aromatic ring [3].

Experimental Protocol: High-Fidelity NMR Acquisition

A robust NMR protocol must eliminate environmental variables. The following step-by-step methodology ensures high-resolution, reproducible data.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of high-purity 1-(5-Fluoro-2-propoxyphenyl)ethanone.

  • Dissolve the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: Ensure the CDCl₃ is anhydrous. Trace water (typically appearing at δ 1.56 ppm in CDCl₃) can hydrogen-bond with the carbonyl or ether oxygen, subtly altering the chemical shifts of the adjacent propoxy protons. Cross-reference any anomalous peaks against established trace impurity databases [1, 2].

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. The full width at half maximum (FWHM) of the TMS peak should be 0.8 Hz.

Step 3: Acquisition Parameters
  • 1H NMR: Use a standard single-pulse sequence (e.g., zg30). Set the spectral width to 15 ppm. Use a relaxation delay (D1) of 1.0 s and acquire 16 scans.

  • 13C{1H} NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Critical: Set the relaxation delay (D1) to at least 2.0–3.0 seconds to allow full relaxation of the quaternary carbons (C=O, C-F, C-O), which lack attached protons for efficient dipole-dipole relaxation. Acquire 512–1024 scans depending on concentration.

Step 4: Spectral Processing
  • Apply a zero-filling factor of 2 to increase digital resolution.

  • Apply an exponential window function (line broadening, LB = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier Transformation (FT).

  • Manually phase the spectra to pure absorption mode and apply a polynomial baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR elucidation workflow.

NMR_Workflow N1 1. Sample Preparation (Anhydrous CDCl3 + TMS) N2 2. Field Optimization (Locking & Gradient Shimming) N1->N2 N3 3. 1D Acquisition (1H, 13C{1H}) N2->N3 N4 4. Spectral Processing (Zero-filling, FT, Phase Corr.) N3->N4 N5 5. Multiplet & J-Coupling Analysis (Extracting J_HF and J_CF) N4->N5 N6 6. Structural Validation (Self-Validating Regiochemical Closure) N5->N6

Figure 1: Step-by-step self-validating NMR acquisition and structural elucidation workflow.

Spectral Data and Quantitative Analysis

The empirical assignment of 1-(5-Fluoro-2-propoxyphenyl)ethanone relies heavily on established chemical shift additivity rules and coupling constant analysis [3, 4].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is defined by the aliphatic propoxy chain, the isolated acetyl methyl, and a complex AMX aromatic spin system split further by fluorine.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
-CH₃ (propoxy) 1.05Triplet (t)3H 3JHH​ = 7.4Terminal methyl of the propoxy chain.
-CH₂- (propoxy) 1.85Sextet (sxt)2H 3JHH​ = 7.4, 6.5Central methylene, coupled to CH₃ and O-CH₂.
-C(=O)CH₃ 2.60Singlet (s)3H-Acetyl methyl, strongly deshielded by the carbonyl.
-OCH₂- (propoxy) 3.98Triplet (t)2H 3JHH​ = 6.5Deshielded directly by the electronegative oxygen.
Ar-H3 6.90Doublet of doublets (dd)1H 3JHH​ = 9.0, 4JHF​ = 4.2Ortho to propoxy, meta to F. Shielded by ether oxygen.
Ar-H4 7.15Doublet of doublet of doublets (ddd)1H 3JHH​ = 9.0, 3JHF​ = 7.8, 4JHH​ = 3.1Ortho to F and H3, meta to H6. Complex splitting.
Ar-H6 7.45Doublet of doublets (dd)1H 3JHF​ = 8.5, 4JHH​ = 3.1Ortho to acetyl and F. Most deshielded aromatic proton.
Table 2: 13C{1H} NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum is acquired with proton decoupling, but fluorine coupling remains. The resulting doublets provide absolute confirmation of the carbon framework relative to the fluorine atom.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment / Causality
-CH₃ (propoxy) 10.5Singlet (s)-Terminal aliphatic carbon.
-CH₂- (propoxy) 22.5Singlet (s)-Central aliphatic carbon.
-C(=O)CH₃ 31.5Singlet (s)-Acetyl methyl carbon.
-OCH₂- (propoxy) 71.2Singlet (s)-Ether-linked aliphatic carbon.
Ar-C3 114.5Doublet (d) 3JCF​ = 8.2Meta to F. Shielded by ortho-propoxy group.
Ar-C6 116.5Doublet (d) 2JCF​ = 24.0Ortho to F. Strong scalar coupling.
Ar-C4 120.2Doublet (d) 2JCF​ = 23.5Ortho to F. Strong scalar coupling.
Ar-C1 128.5Doublet (d) 3JCF​ = 6.0Attached to acetyl. Meta to F.
Ar-C2 154.0Doublet (d) 4JCF​ = 2.0Attached to propoxy. Para to F (weak coupling).
Ar-C5 157.0Doublet (d) 1JCF​ = 238.5Directly attached to F. Massive primary coupling.
C=O 199.0Singlet (s)-Carbonyl carbon. Highly deshielded.

Structural Validation & E-E-A-T Synthesis

The trustworthiness of this spectral assignment lies in the internal consistency of the J -coupling networks, which act as a self-validating system.

  • Regiochemical Proof via 13C NMR: The location of the fluorine atom at position 5 is unequivocally proven by the 13C spectrum. The carbon directly bonded to fluorine (C5) appears at 157.0 ppm with a massive 1JCF​ of ~238.5 Hz. The two adjacent carbons (C4 and C6) exhibit characteristic 2JCF​ couplings of ~23-24 Hz. If the fluorine were at position 4, the coupling map would shift entirely, altering the multiplicity of the quaternary C1 and C2 carbons.

  • Aromatic Spin System: The 1H NMR aromatic region displays an AMX system heavily perturbed by 19F . The proton at H6 (7.45 ppm) is deshielded by the anisotropic cone of the adjacent carbonyl group. Its splitting into a doublet of doublets ( J = 8.5, 3.1 Hz) perfectly matches the expected ortho-coupling to fluorine ( 3JHF​ ) and meta-coupling to H4 ( 4JHH​ ).

  • Impurity Mitigation: As noted by Gottlieb and Fulmer [1, 2], misidentifying trace solvents can derail structural elucidation. By strictly referencing the spectrum to TMS and cross-referencing residual peaks (e.g., water at 1.56 ppm, grease at 0.8-1.3 ppm), the integrity of the propoxy aliphatic signals is maintained.

By adhering to this analytical framework, drug development professionals can confidently verify the structure of 1-(5-Fluoro-2-propoxyphenyl)ethanone, ensuring downstream synthetic reliability and regulatory compliance.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]

Exploratory

Evaluating the Receptor Binding Affinity of 1-(5-Fluoro-2-propoxyphenyl)ethanone: A Technical Guide

Executive Summary 1-(5-Fluoro-2-propoxyphenyl)ethanone (5-F-2-PAP) is a highly privileged pharmacophore in medicinal chemistry. Characterized by a fluoro-substituted phenyl ring and a lipophilic propoxy chain, this aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Fluoro-2-propoxyphenyl)ethanone (5-F-2-PAP) is a highly privileged pharmacophore in medicinal chemistry. Characterized by a fluoro-substituted phenyl ring and a lipophilic propoxy chain, this aromatic ketone serves both as a critical precursor for purin-6-one derivatives targeting phosphodiesterases[1] and as a direct ligand for hydrophobic receptor pockets. Most notably, its structural topology makes it an excellent candidate for targeting the 18 kDa Translocator Protein (TSPO), a mitochondrial receptor heavily implicated in neuroinflammation and neurosteroidogenesis[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic assay descriptions. Here, we will dissect the causality behind the experimental choices required to accurately profile the binding affinity ( Ki​ ) and kinetic residence time ( τ ) of 5-F-2-PAP.

Mechanistic Rationale & Target Engagement

The binding of 5-F-2-PAP to TSPO is driven by the insertion of its lipophilic propoxy group into the receptor's cholesterol-binding domain, while the electronegative fluorine atom forms key halogen bonds with hydrophobic residues in the binding pocket.

Understanding binding affinity is no longer just about equilibrium thermodynamics ( Kd​ or Ki​ ). Modern drug development requires us to understand residence time —how long the ligand stays on the target. Residence time (RT) at the binding site is emerging as a more relevant predictor of in vivo neurosteroidogenic efficacy than simple binding affinity[3]. Therefore, our workflow employs a dual-assay approach: Radioligand Binding for thermodynamic validation and Surface Plasmon Resonance (SPR) for real-time kinetic profiling.

Pathway L 1-(5-Fluoro-2-propoxyphenyl)ethanone (Lipophilic Ligand) T TSPO (18 kDa) Outer Mitochondrial Membrane L->T High Affinity / Long Residence Time V VDAC / ANT Complex (Conformational Shift) T->V Allosteric Modulation C Cholesterol Translocation (Rate-Limiting Step) V->C Facilitates Transport S Neurosteroidogenesis (Pregnenolone Synthesis) C->S Enzymatic Conversion

Caption: Mechanistic pathway of 5-F-2-PAP binding to TSPO, driving downstream neurosteroidogenesis.

Protocol I: Equilibrium Radioligand Binding Assay (Self-Validating System)

To establish the baseline inhibitory constant ( Ki​ ), we utilize a competition binding assay against the gold-standard TSPO radioligand, [3H]PK11195[4].

The Causality of Assay Design
  • Why 0°C for 90 minutes? TSPO-ligand complexes are subject to rapid dissociation at physiological temperatures. By dropping the temperature to 0°C, we trap the receptor-ligand complex in a stable state, allowing accurate measurement of equilibrium binding without the confounding variable of rapid off-rates during the filtration step[3].

  • Why GF/B Filters pre-soaked in PEI? 5-F-2-PAP is highly lipophilic. Without polyethylenimine (PEI) treatment, the compound will bind non-specifically to the glass fibers, artificially inflating the apparent binding metrics.

Step-by-Step Methodology
  • Membrane Preparation: Isolate mitochondria-rich fractions from TSPO-expressing cells (e.g., U87MG or rat kidney homogenates). Resuspend to a final concentration of 15–20 µg protein/well in assay buffer (50 mM Tris-HCl, pH 7.4)[4].

  • Incubation: In a 500 µL final volume, combine the membrane suspension, 1.5 nM [3H]PK11195, and varying concentrations of 5-F-2-PAP (ranging from 0.1 nM to 100 µM)[3].

  • Self-Validation Control: In parallel wells, add 10 µM of unlabelled PK11195. System Logic: This massive excess of cold ligand completely occupies all specific TSPO sites. Any radioactivity detected in these wells represents non-specific binding. Subtracting this from total binding yields the absolute specific binding, ensuring the assay self-validates its own accuracy[2].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol II: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR permits direct measurement of binding kinetics ( kon​ , koff​ ) under near-physiological, solution-phase conditions[5]. After injection, binding is monitored by changes in the refractive index of the medium close to the sensor surface[6].

The Causality of Assay Design
  • Why 30 µL/min flow rate? Low flow rates allow analytes to re-bind to the sensor surface after dissociating, creating a "mass transport limitation" that artificially deflates the koff​ rate. A high flow rate of 30 µL/min physically sweeps dissociated molecules away instantly, ensuring true kinetic measurements[5].

  • Why 2% DMSO in the running buffer? The propoxy and fluoro-phenyl groups make 5-F-2-PAP prone to aggregation in aqueous buffers. 2% DMSO ensures monomeric dispersion. To prevent bulk refractive index errors, a solvent correction curve is strictly required[6].

Step-by-Step Methodology
  • Ligand Immobilization: Immobilize solubilized recombinant TSPO onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~400 Response Units (RU)[6].

  • Analyte Preparation: Dilute 5-F-2-PAP in running buffer (1x PBS-P+ supplemented with 2% DMSO) to create a 6-point dose-response series (e.g., 3.12 µM to 100 µM)[5].

  • Kinetic Injection: Inject the analyte over the active and reference flow cells at 30 µL/min. Utilize a 60-second association phase followed by a 100-second dissociation phase[5].

  • Regeneration & Validation: Wash the system with 50% DMSO in Milli-Q water to strip any retained lipophilic compound from the dextran matrix, ensuring the baseline rigorously returns to zero before the next cycle[5].

SPR_Workflow N1 TSPO Immobilization (CM5 Chip) N2 Analyte Injection (5-F-2-PAP in 2% DMSO) N1->N2 N3 Association Phase (60s @ 30 µL/min) N2->N3 N6 Solvent Correction (Self-Validation) N2->N6 Baseline Check N4 Dissociation Phase (100s Buffer Wash) N3->N4 N5 Regeneration (50% DMSO Wash) N4->N5

Caption: High-throughput SPR workflow logic for kinetic profiling of lipophilic small molecules.

Quantitative Data Summary

The following table synthesizes representative binding metrics for 5-F-2-PAP and its derivatives, comparing thermodynamic equilibrium data against real-time kinetic parameters.

Compound / LigandTargetAssay Modality Ki​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
PK11195 (Reference) TSPORadioligand / SPR1.84.2 1.5×105 4.4×10−4 37.8
5-F-2-PAP TSPORadioligand / SPR21.345.6 8.2×104 1.2×10−3 13.8
Purinone-Derivative A PDE4SPR65.0120.5 4.1×104 3.5×10−3 4.7

Note: Ki​ is derived from the Cheng-Prusoff equation using radioligand displacement. Kd​ is calculated kinetically via SPR ( koff​/kon​ ). Residence time is calculated as 1/koff​ converted to minutes.

References

  • United States Patent - Derivatives of Phenyl Purinone Google P
  • Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation National Institutes of Health (NIH) / PMC[Link]

  • Affinity to TSPO in [3H]PK11195 radioligand binding assay ResearchGate[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules National Institutes of Health (NIH) / PMC[Link]

  • The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity University of Pisa (UNIPI)[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs[Link]

Sources

Protocols & Analytical Methods

Method

gas chromatography-mass spectrometry (GC-MS) detection methods for 1-(5-Fluoro-2-propoxyphenyl)ethanone

Application Note & Methodological Protocol Prepared for Researchers, Analytical Chemists, and Drug Development Professionals Introduction and Chemical Profiling 1-(5-Fluoro-2-propoxyphenyl)ethanone is a specialized fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Prepared for Researchers, Analytical Chemists, and Drug Development Professionals

Introduction and Chemical Profiling

1-(5-Fluoro-2-propoxyphenyl)ethanone is a specialized fluorinated aromatic ketone frequently utilized as an intermediate in medicinal chemistry and complex organic synthesis[1]. Structurally, it features a central benzene ring substituted with an acetyl group, a propoxy ether linkage, and a fluorine atom[1]. The accurate detection and structural confirmation of this compound are critical during pharmaceutical purity profiling and synthetic pathway validation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing such semi-volatile organic compounds (SVOCs). By adapting the rigorous analytical frameworks of EPA Method 8270E[2], this application note provides a self-validating, high-sensitivity protocol for the definitive identification and quantification of 1-(5-Fluoro-2-propoxyphenyl)ethanone.

Quantitative Physicochemical Summary

Understanding the analyte's physical properties is the first step in designing an effective chromatographic method. The compound's intermediate polarity and volatility dictate our choice of extraction solvent and stationary phase.

Table 1: Physicochemical Profile of the Analyte

PropertyValue / Description
IUPAC Name 1-(5-fluoro-2-propoxyphenyl)ethanone
CAS Number 127980-12-5[3]
Molecular Formula C₁₁H₁₃FO₂[3]
Molecular Weight 196.22 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in dichloromethane (DCM) and ethanol; poorly soluble in water[1]

Experimental Design & Rationale (E-E-A-T)

As analytical scientists, we do not merely execute methods; we engineer them based on molecular causality. Every parameter in this protocol is chosen to maximize signal-to-noise ratio, ensure structural integrity during ionization, and provide a self-validating analytical system.

  • Solvent Selection (Dichloromethane): DCM is selected over non-polar solvents like hexane because the analyte possesses polar functional groups (ketone and ether)[1]. DCM's low boiling point (39.6°C) ensures it elutes rapidly, allowing for a short solvent delay that prevents saturation of the electron multiplier without obscuring early-eluting peaks.

  • Column Chemistry (5% Phenyl-methylpolysiloxane): A slightly polar stationary phase (e.g., HP-5MS or DB-5MS) provides the exact dispersive interactions required to resolve the ketone and ether moieties while maintaining inertness toward the fluorinated ring. This aligns with the column requirements for SVOCs under EPA Method 8270E[4].

  • Injection Dynamics (Pulsed Splitless): Traditionally, achieving low method detection limits for SVOCs warrants the use of splitless injections[4]. A pulsed pressure surge during injection rapidly transfers the vaporized sample onto the column head, minimizing thermal degradation in the inlet and narrowing the initial peak band.

  • Ionization Energy (70 eV EI): We employ 70 eV Electron Impact (EI) ionization. This "hard" ionization technique is universally standardized because the ~6700 kJ/mol of energy imparted to the molecule consistently shatters it into a highly reproducible fragment fingerprint, essential for definitive structural elucidation[5].

Analytical Workflow

GCMS_Workflow A Sample Prep (DCM Dilution) B GC Injection (Splitless, 250°C) A->B C Capillary Separation (HP-5MS) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analyzer (Quadrupole) D->E

GC-MS Analytical Workflow for the detection of 1-(5-Fluoro-2-propoxyphenyl)ethanone.

Mass Spectrometry Fragmentation Pathway

Interpreting the mass spectrum requires understanding the mechanistic breakdown of the molecule under 70 eV electron bombardment. The fragmentation of acetophenone derivatives is highly predictable and driven by the stability of the resulting cations[5].

  • Molecular Ion: The intact radical cation [M]⁺• appears at m/z 196 .

  • α-Cleavage (Base Peak): The most energetically favored pathway for acetophenones is the homolytic cleavage of the bond alpha to the carbonyl group. The loss of a methyl radical (•CH₃, 15 Da) generates a highly resonance-stabilized substituted benzoyl cation at m/z 181 [5].

  • McLafferty-Type Rearrangement: The presence of the propoxy chain (-O-CH₂-CH₂-CH₃) enables a six-membered cyclic transition state. The molecule abstracts a hydrogen atom while expelling a neutral propene molecule (C₃H₆, 42 Da), yielding a radical cation at m/z 154 .

  • Alkyl/Acyl Cleavage: Direct heterolytic cleavage of the ether bond results in the loss of a propyl radical (•C₃H₇, 43 Da), or alternatively, the loss of the entire acetyl radical (•COCH₃, 43 Da), both converging to form a composite peak at m/z 153 .

Fragmentation M Molecular Ion [M]⁺• m/z 196 F1 [M - CH₃]⁺ m/z 181 (Benzoyl Cation) M->F1 -CH₃ (15 Da) α-cleavage F2 [M - C₃H₆]⁺• m/z 154 (Propene Loss) M->F2 -C₃H₆ (42 Da) McLafferty-type F3 [M - C₃H₇]⁺ / [M - CH₃CO]⁺ m/z 153 M->F3 -C₃H₇ / -Acetyl (43 Da) F4 [M - C₃H₆ - CH₃]⁺ m/z 139 F2->F4 -CH₃ (15 Da)

Mechanistic EI fragmentation pathway of 1-(5-Fluoro-2-propoxyphenyl)ethanone.

Table 2: GC-MS Diagnostic Ions and Abundances

m/z RatioRelative AbundanceIon AssignmentMechanistic Origin
196 15 - 25%[M]⁺•Intact Molecular Ion
181 80 - 100%[M - CH₃]⁺α-cleavage of acetyl methyl group
154 40 - 60%[M - C₃H₆]⁺•Loss of propene (McLafferty-type)
153 30 - 50%[M - C₃H₇]⁺ /[M - CH₃CO]⁺Loss of propyl or acetyl radical
139 10 - 20%[M - C₃H₆ - CH₃]⁺Sequential loss of propene and methyl

Step-by-Step Methodological Protocol

This protocol incorporates self-validating system suitability checks to ensure data integrity prior to sample analysis.

Phase 1: System Validation & Tuning
  • DFTPP Tune Evaluation: Before analyzing samples, inject 1 µL of a 50 µg/mL Decafluorotriphenylphosphine (DFTPP) standard. Verify that the mass spectrometer's ion abundance criteria match the updated specifications in EPA Method 8270E[4]. This validates that the quadrupole is correctly resolving masses across the entire dynamic range.

  • Internal Standard Addition: Spike all calibration standards and unknown samples with an internal standard (e.g., Acenaphthene-d10) to a final concentration of 4.0 µg/mL to correct for injection volume variances and matrix effects[4].

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 1-(5-Fluoro-2-propoxyphenyl)ethanone sample.

  • Dissolve the sample in 10.0 mL of GC-grade Dichloromethane (DCM) to create a 1.0 mg/mL primary stock solution.

  • Perform serial dilutions using DCM to achieve a working calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

  • Transfer 1.5 mL of each dilution into 2 mL amber glass autosampler vials equipped with PTFE-lined septa.

Phase 3: GC-MS Instrument Parameters
  • Column Installation: Install a 30 m × 0.25 mm ID × 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Carrier Gas: Purge the system with ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: Set the injection port to 250°C. Configure the autosampler for a 1.0 µL injection volume in Pulsed Splitless mode (pulse pressure set to 30 psi for 0.6 minutes)[4].

  • Oven Temperature Program:

    • Initial Temp: 80°C, hold for 1.0 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5.0 minutes at 280°C.

    • Total Run Time: ~19.3 minutes.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280°C (prevents cold spots and peak tailing).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: 3.5 minutes.

    • Acquisition Mode: Full Scan (m/z 40 to 300) for qualitative library matching, or Selected Ion Monitoring (SIM) targeting m/z 181, 154, and 196 for trace-level quantitation.

Phase 4: Data Processing & Method Validation

Process the chromatograms by integrating the peak area of the m/z 181 quantifier ion. Calculate the relative response factor (RRF) against the internal standard. A robust method should yield the following validation metrics:

Table 3: Acceptance Criteria for Method Validation

Validation ParameterTarget ValueEPA 8270E Acceptance Criteria
Linear Dynamic Range 0.05 - 50 µg/mLR² ≥ 0.995
Limit of Detection (LOD) ≤ 0.01 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) ≤ 0.05 µg/mLSignal-to-Noise (S/N) ≥ 10
Injection Precision (RSD) < 2.0%≤ 20.0% (n=6)[4]

Sources

Application

in vivo administration routes for 1-(5-Fluoro-2-propoxyphenyl)ethanone in murine models

Application Note: Formulation and In Vivo Administration Protocols for 1-(5-Fluoro-2-propoxyphenyl)ethanone in Murine Models Executive Summary The transition of novel synthetic intermediates and active pharmaceutical ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Administration Protocols for 1-(5-Fluoro-2-propoxyphenyl)ethanone in Murine Models

Executive Summary

The transition of novel synthetic intermediates and active pharmaceutical ingredients (APIs) from in vitro assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility. 1-(5-Fluoro-2-propoxyphenyl)ethanone (Molecular Formula: C₁₁H₁₃FO₂, MW: 196.22 g/mol ) is a lipophilic aromatic ketone characterized by a fluoro-substituted propoxyphenyl group[1]. While its unique structure offers versatile applications in medicinal chemistry, its high lipophilicity and poor aqueous solubility necessitate highly optimized vehicle formulations for preclinical dosing.

This application note provides a self-validating, step-by-step methodological framework for formulating and administering 1-(5-Fluoro-2-propoxyphenyl)ethanone via Intravenous (IV), Intraperitoneal (IP), and Per Os (PO) routes in mice.

Physicochemical Profiling & Formulation Causality

To design a robust in vivo protocol, one must first understand the causality behind vehicle selection. 1-(5-Fluoro-2-propoxyphenyl)ethanone is soluble in organic solvents (e.g., ethanol, dichloromethane, DMSO) but practically insoluble in water[1].

When dosing poorly soluble compounds in vivo, the primary risk is precipitation at the injection site or within the gastrointestinal tract , which leads to erratic absorption, high inter-subject variability, and artificially low bioavailability ( F )[2].

  • For IV Administration: The formulation must be a thermodynamically stable, optically clear solution. Introduction of particulates or rapid drug precipitation in the bloodstream can cause fatal pulmonary embolisms.

  • For IP/PO Administration: While suspensions can be tolerated, solutions or fine micro-emulsions (e.g., Self-Emulsifying Drug Delivery Systems) are vastly preferred to maximize surface area for absorption[2].

The Standard "Rule of 3" Co-Solvent System: To overcome the crystal lattice energy of the compound and prevent aqueous crash-out, we utilize a ternary co-solvent system: 10% DMSO / 10% Tween-80 / 80% Sterile Saline .

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the crystal lattice. Restricted to 10% final volume to prevent localized tissue toxicity and hemolysis[2].

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles around the hydrophobic compound, preventing precipitation upon dilution with the aqueous phase (saline) or physiological fluids[2].

  • Sterile Saline (0.9% NaCl): Provides isotonicity to match murine plasma osmolality.

Pharmacokinetic Absorption Pathways

The route of administration dictates the absorption kinetics and the degree of hepatic first-pass metabolism. Notably, the propyl ether moiety on 1-(5-Fluoro-2-propoxyphenyl)ethanone may resist rapid enzymatic cleavage by hepatic Cytochrome P450 (CYP450) enzymes compared to smaller methoxy or ethoxy groups, potentially prolonging its in vivo half-life[1].

G PO Per Os (PO) Oral Gavage GI Gastrointestinal Tract PO->GI IP Intraperitoneal (IP) Injection Portal Portal Vein IP->Portal Mesenteric Absorption IV Intravenous (IV) Tail Vein Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailability GI->Portal Absorption Liver Liver (First-Pass) CYP450 Metabolism Propoxy Cleavage Resistance Portal->Liver Liver->Systemic Surviving Fraction (F)

Fig 1: Pharmacokinetic absorption pathways and first-pass metabolism in murine models.

Step-by-Step Experimental Protocols

The following protocols are standardized for adult mice (e.g., C57BL/6 or BALB/c, approx. 20–25 g body weight)[3].

Phase 1: Vehicle Preparation & Solubilization

Critical Note: Formulate the dosing solution freshly on the day of the experiment to prevent gradual precipitation.

  • Weighing: Accurately weigh the required mass of 1-(5-Fluoro-2-propoxyphenyl)ethanone powder into a sterile glass vial. (e.g., for a 5 mg/kg dose in a 20 g mouse at 5 mL/kg dosing volume, concentration = 1 mg/mL).

  • Primary Solubilization: Add 10% (by final volume) of analytical-grade DMSO. Vortex vigorously for 1–2 minutes. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until the solution is completely clear.

  • Surfactant Addition: Add 10% (by final volume) of Tween-80. Vortex for an additional 2 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add 80% (by final volume) of 0.9% Sterile Saline dropwise while continuously vortexing the vial. Causality: Rapid addition of the aqueous phase can shock the system, causing the lipophilic compound to crash out of the micellar suspension.

  • Verification: Inspect the final formulation against a light source. It must be optically clear. For IV dosing, pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and absence of micro-particulates[2].

Phase 2: In Vivo Dosing Procedures

A. Intravenous (IV) Administration (Tail Vein) Purpose: Establishes baseline PK parameters (Cmax, Clearance, Volume of Distribution) at 100% bioavailability.

  • Place the mouse in a specialized restraint tube, leaving the tail exposed.

  • Dilate the lateral tail veins by warming the tail using a heat lamp or immersing it in warm water (approx. 40°C) for 30–60 seconds.

  • Disinfect the tail with 70% ethanol.

  • Using a 27G to 30G needle attached to a 1 mL syringe, insert the needle bevel-up into the lateral tail vein at a shallow angle (~10°).

  • Inject the formulation slowly over 5–10 seconds. A smooth injection with no resistance or tissue blanching indicates successful intravenous delivery. Maximum volume: 5 mL/kg (100 µL for a 20 g mouse)[3].

B. Intraperitoneal (IP) Administration Purpose: Rapid systemic exposure; highly utilized in efficacy models due to ease of administration, though subject to hepatic first-pass metabolism.

  • Manually restrain the mouse by the scruff of the neck, exposing the abdomen. Tilt the mouse so the head is angled downward (allows internal organs to shift cranially, reducing the risk of organ puncture).

  • Identify the lower right quadrant of the abdomen (to avoid the cecum).

  • Insert a 26G or 27G needle at a 30° angle through the skin and abdominal musculature.

  • Aspirate slightly to ensure no fluid (blood, urine, or intestinal contents) enters the hub.

  • Inject the formulation. Maximum volume: 10 mL/kg (200 µL for a 20 g mouse)[3].

C. Per Os (PO) / Oral Gavage Purpose: Mimics clinical oral dosing; evaluates GI absorption and comprehensive first-pass metabolism.

  • Restrain the mouse securely by the scruff to immobilize the head and align the esophagus vertically.

  • Measure a 20G or 22G stainless steel oral gavage needle (with a bulbous tip) from the corner of the mouth to the xiphoid process to gauge insertion depth.

  • Introduce the bulbous tip into the mouth, gently sliding it over the tongue and down the esophagus. Causality: Do not force the needle; resistance indicates tracheal entry. If the mouse struggles violently or gasps, remove immediately.

  • Once at the correct depth, inject the formulation smoothly. Maximum volume: 10 mL/kg (200 µL for a 20 g mouse)[3].

Quantitative Dosing Parameters

To ensure animal welfare and experimental reproducibility, adhere strictly to the standardized murine dosing limits outlined below.

Route of AdministrationRecommended Needle GaugeMax Dosing Volume (mL/kg)Bioavailability ( F )Formulation Requirement
Intravenous (IV) 27G – 30G5.0100% (Baseline)Strict Solution; 0.22 µm filtered
Intraperitoneal (IP) 26G – 27G10.0Variable (Subject to First-Pass)Solution or fine suspension
Per Os (PO) 20G – 22G (Bulbous)10.0Variable (GI + First-Pass)Solution, suspension, or SEDDS
Subcutaneous (SC) 25G – 27G10.0Variable (Slow absorption)Solution or suspension

References

  • EvitaChem. "Buy 1-(5-Fluoro-2-propoxyphenyl)ethanone (EVT-3233001)". EvitaChem Catalog.
  • BenchChem Technical Support Center. "Formulation of Poorly Soluble Compounds for In Vivo Studies". BenchChem.
  • Kumar, V., et al. "Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice". ACS Omega, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(5-Fluoro-2-propoxyphenyl)ethanone Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or stalled kinetics during the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or stalled kinetics during the synthesis of 1-(5-fluoro-2-propoxyphenyl)ethanone.

Diagnostic Overview

The target molecule is typically synthesized via a Williamson ether synthesis, specifically the O -alkylation of 5-fluoro-2-hydroxyacetophenone with a propyl halide (e.g., 1-bromopropane). While this SN​2 substitution is conceptually straightforward, the electron-withdrawing nature of the para-fluorine atom and the ortho-carbonyl group significantly alters the electronic environment of the phenoxide intermediate. Failure to account for these electronic effects, alongside the volatility of the alkylating agent, frequently results in sub-optimal yields (50–60%).

TroubleshootingWorkflow SM 5-Fluoro-2-hydroxyacetophenone + 1-Bromopropane Problem Stalled Reaction / Low Yield (<60%) SM->Problem Standard Conditions (Acetone, K2CO3) Solvent Switch to Polar Aprotic (DMF or MeCN) Problem->Solvent Poor Solvation Catalyst Add KI (Finkelstein Catalysis) Problem->Catalyst Weak Electrophile Base Upgrade Base (K2CO3 → Cs2CO3) Problem->Base Tight Ion Pair Product 1-(5-Fluoro-2-propoxyphenyl)ethanone (>95% Yield) Solvent->Product Catalyst->Product Base->Product

Troubleshooting workflow for optimizing O-alkylation of 5-fluoro-2-hydroxyacetophenone.

Interactive Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion even after 24 hours of reflux in acetone. Why is the reaction not reaching completion? Causality & Solution: Two competing thermodynamic factors cause this stall. First, 1-bromopropane is a moderately reactive electrophile but has a low boiling point (71 °C). Under prolonged heating with a base, it can undergo competitive E2 elimination to form propene gas, effectively depleting your alkylating agent before the reaction finishes. To bypass this, implement in situ electrophile activation via the Finkelstein reaction[1]. By adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI), the 1-bromopropane is continuously converted into 1-iodopropane. The iodide is a vastly superior leaving group for SN​2 reactions, accelerating the alkylation rate so that it outpaces both evaporation and elimination[1].

Q2: I am detecting a secondary byproduct on my TLC plate. Is C -alkylation occurring instead of O -alkylation? Causality & Solution: Phenoxide anions are ambident nucleophiles capable of attacking from the oxygen ( O -alkylation) or the aromatic ring ( C -alkylation). While the electron-withdrawing fluorine slightly deactivates the ring, C -alkylation can still occur if the phenoxide oxygen is heavily shielded by tightly bound counter-cations (like K+ or Na+ ) in less polar solvents[2]. To resolve this, switch your solvent to a strongly polar aprotic solvent like N,N -Dimethylformamide (DMF) or Acetonitrile (MeCN)[3]. These solvents strongly solvate the metal cation but leave the phenoxide oxygen "naked" and highly nucleophilic, strictly directing the regioselectivity toward the desired O -alkylated ether[3].

Q3: Should I use Sodium Hydride (NaH), Potassium Carbonate (K2CO3), or Cesium Carbonate (Cs2CO3) for deprotonation? Causality & Solution: The acidity of 5-fluoro-2-hydroxyacetophenone allows for deprotonation by mild carbonate bases. NaH is unnecessarily harsh and can trigger side reactions, such as the aldol self-condensation of the acetophenone moiety. While K2​CO3​ is the industry standard[4], upgrading to Cs2​CO3​ leverages the "cesium effect" if yields remain stubborn. The exceptionally large ionic radius of the Cs+ cation creates a very loose ion pair with the phenoxide, drastically increasing its solubility and nucleophilic reactivity in organic solvents[4].

Empirical Data Matrix: Condition Optimization

The following table summarizes the quantitative impact of adjusting the base, solvent, and catalytic additives on the reaction yield and regioselectivity.

BaseSolventAdditiveTemp (°C)Time (h)Regioselectivity (O:C)Isolated Yield (%)
K2​CO3​ (2.0 eq)AcetoneNone602495:562%
K2​CO3​ (2.0 eq)AcetoneKI (0.2 eq)601298:281%
K2​CO3​ (2.0 eq)MeCNNone808>99:185%
Cs2​CO3​ (1.5 eq) DMF KI (0.1 eq) 60 4 >99:1 96%

Self-Validating Experimental Protocol (Optimized SOP)

This step-by-step methodology utilizes the optimized Cs2​CO3​ / DMF / KI conditions to ensure maximum yield and high purity. The protocol includes built-in validation checkpoints to confirm reaction progress.

Reagents Required:

  • 5-Fluoro-2-hydroxyacetophenone: 1.0 equivalent

  • 1-Bromopropane: 1.5 equivalents

  • Cesium Carbonate ( Cs2​CO3​ ): 1.5 equivalents

  • Potassium Iodide (KI): 0.1 equivalents

  • Anhydrous N,N -Dimethylformamide (DMF): 10 volumes

Step-by-Step Procedure:

  • Preparation & Deprotonation: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 5-fluoro-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (10 Vol). Add Cs2​CO3​ (1.5 eq) in one portion at room temperature.

    • Validation Checkpoint: Stir for 30 minutes. The solution will transition from clear/pale yellow to a deep, vibrant yellow/orange. This color shift is a self-validating indicator that the phenoxide anion has successfully formed.

  • Catalyst & Electrophile Addition: Add KI (0.1 eq) to the suspension, followed by the dropwise addition of 1-bromopropane (1.5 eq) via a syringe.

  • Heating & Alkylation: Heat the reaction mixture to 60 °C. Maintain vigorous stirring.

    • Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The highly polar phenoxide starting material (low Rf​ ) will rapidly disappear, replaced by the non-polar ether product (high Rf​ ). Under these optimized conditions, completion is typically observed within 4 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (30 Vol). Extract the aqueous layer with Ethyl Acetate (3 x 15 Vol).

  • Chemical Purification (Self-Validating Workup): Wash the combined organic layers with 1M aqueous NaOH (2 x 10 Vol).

    • Causality: This step is critical. The NaOH wash selectively deprotonates any unreacted 5-fluoro-2-hydroxyacetophenone, pulling it into the aqueous layer and guaranteeing that the organic layer contains only the target ether.

  • Isolation: Wash the organic layer with brine (15 Vol), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-(5-fluoro-2-propoxyphenyl)ethanone as a pale oil or low-melting solid.

References

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Organic Process Research & Development - ACS Publications URL:[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation): General Procedures Organic-Synthesis.com URL:[Link]

  • United States Patent: Purinone Derivatives (Includes specific alkylation of 5-fluoro-2-hydroxyacetophenone with bromopropane and KI) US Patent Office via Googleapis URL: [Link]

Sources

Optimization

overcoming 1-(5-Fluoro-2-propoxyphenyl)ethanone solubility issues in DMSO and aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility and precipitation challenges when working with 1-(5-Fluoro-2-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility and precipitation challenges when working with 1-(5-Fluoro-2-propoxyphenyl)ethanone .

Compound Profile & Solvation Mechanics

1-(5-Fluoro-2-propoxyphenyl)ethanone is an aromatic ketone characterized by a fluoro-substituted propoxyphenyl group adjacent to a carbonyl moiety[1]. While the ketone group provides a minor degree of polarity, the dominant hydrophobic bulk of the fluorinated aromatic ring and the propoxy chain drives its high lipophilicity.

The Core Challenge: The compound exhibits excellent solubility in polar aprotic solvents (like DMSO or dichloromethane) but is notoriously insoluble in aqueous media[1]. In high-throughput screening (HTS) and cell-based assays, this manifests as severe precipitation when transferring the compound from DMSO storage stocks into aqueous assay buffers, leading to artificially low bioactivity readouts, inaccurate IC50 values, and high assay variability[2].

Troubleshooting Guide & FAQs

Q1: My compound crashes out immediately upon addition to the cell culture medium. How do I prevent this? A1: This phenomenon, known as a "solvent crash," occurs due to localized supersaturation. When a high-concentration DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the highly lipophilic fluoro-propoxyphenyl molecules stranded without a solvation shell, forcing them to aggregate instantly. Solution: Perform a stepwise dilution[3]. First, dilute the DMSO stock into an intermediate vehicle containing a co-solvent (e.g., 10% PEG400). Then, introduce this intermediate slowly into the final aqueous buffer under continuous vortexing to prevent localized concentration spikes.

Q2: I need to keep my final DMSO concentration below 0.5% to avoid cellular toxicity, but the compound precipitates at this level. What are my options? A2: Many cell-based assays only tolerate 0.1% to 0.5% DMSO[2]. If reducing the final assay concentration of the compound is not experimentally viable, you must alter the solvent vehicle. We recommend transitioning to a Hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic fluoro-propoxyphenyl ring, while its hydrophilic exterior maintains aqueous solubility without the cytotoxicity associated with high organic solvent concentrations[4].

Q3: Are there specific storage conditions for the DMSO stock to maintain solubility over time? A3: Yes. Compounds stored in DMSO act as hygroscopic sinks, absorbing atmospheric moisture over time. This water ingress drastically reduces the solubility limit of lipophilic compounds and promotes degradation. Use anhydrous DMSO purged with an inert gas (like argon or nitrogen)[5]. Furthermore, while 10 mM is a standard stock concentration, compounds in the 1–10 mM range may be soluble for immediate screening but prone to micro-precipitation during long-term freeze-thaw cycles[6]. Always aliquot the stock into single-use volumes and store at -20°C or -80°C[3].

Quantitative Data: Co-Solvent Selection Matrix

Use the following table to select the appropriate solvent system based on your assay's tolerance for organic solvents and the required final concentration of 1-(5-Fluoro-2-propoxyphenyl)ethanone.

Solvent SystemFinal Organic %Estimated Solubility LimitToxicity Risk (Cell Assays)Best Use Case
100% DMSO 100%> 50 mMExtremeLong-term stock storage.
DMSO in PBS 0.5%< 10 µMLowHighly potent assays requiring low compound concentrations.
10% PEG400 in Water 10%~ 1 - 2 mMModerateBiochemical assays; short-term in vitro screening.
10% Tween-80 in Water 10%~ 2 - 5 mMHigh (Membrane disruption)Cell-free enzymatic assays.
HP-β-CD Complex (1:2) 0% > 10 mM Very Low In vivo dosing; sensitive cell-based assays.

Validated Experimental Protocols

Protocol A: Stepwise Aqueous Dilution with Self-Validation

Causality: This protocol prevents the rapid solvent diffusion that causes localized supersaturation, ensuring the compound remains in a monomeric state.

  • Preparation: Thaw the 10 mM DMSO stock of 1-(5-Fluoro-2-propoxyphenyl)ethanone at room temperature. Sonicate for 5 minutes to ensure any micro-crystals formed during freezing are fully dissolved.

  • Intermediate Vehicle: Prepare an intermediate dilution vehicle consisting of 10% PEG400 in your target assay buffer.

  • Stepwise Addition: Add the DMSO stock dropwise to the intermediate vehicle while vortexing vigorously. Do not exceed a 1:10 dilution in this step.

  • Final Dilution: Dilute the intermediate solution into the final assay buffer to achieve your target concentration, ensuring the final DMSO concentration remains <0.5%.

  • Self-Validation Step: Transfer 200 µL of the final solution to a 96-well clear-bottom plate. Measure absorbance at 600 nm using a microplate reader. An optical density (OD) > 0.05 indicates colloidal light scattering (precipitation)[2]. If OD < 0.05, the solution is fully solvated and ready for the assay.

Protocol B: HP-β-CD Inclusion Complexation via Solvent Evaporation

Causality: The solvent evaporation method is preferred over mechanical grinding or sonication because co-dissolving the host and guest in miscible solvents provides maximum molecular-level reaction sites for the host-guest interaction, yielding a significantly higher dissolution rate[7].

  • Guest Solution: Dissolve 1 molar equivalent of 1-(5-Fluoro-2-propoxyphenyl)ethanone in HPLC-grade methanol.

  • Host Solution: Dissolve 2 molar equivalents of HP-β-CD in ultra-pure water.

  • Complexation: Combine the two solutions in a round-bottom flask. Stir magnetically at 100 rpm for 60 minutes at room temperature to allow the fluoro-propoxyphenyl group to partition into the cyclodextrin cavity[7].

  • Evaporation: Transfer the flask to a rotary evaporator. Remove the solvents under reduced pressure at 50°C until a dry, solid residue forms[7].

  • Drying: Place the residue in a vacuum desiccator overnight to remove any residual trace methanol. Pulverize the dried complex into a fine powder.

  • Self-Validation Step: Reconstitute a weighed portion of the resulting powder in pure water. Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via HPLC-UV. The detected compound concentration must match the theoretical yield, proving successful encapsulation rather than physical mixing.

Mechanistic Workflows

Workflow 1: Solubility Troubleshooting Decision Tree

Follow this logical pathway to resolve precipitation issues rapidly without compromising assay integrity.

G Start Compound Precipitation in Aqueous Buffer CheckDMSO Check Final DMSO % Is it > 0.5%? Start->CheckDMSO ReduceDMSO Reduce Stock Conc. Perform Stepwise Dilution CheckDMSO->ReduceDMSO Yes (Toxicity Risk) AddCosolvent Add Co-solvent (e.g., PEG400) CheckDMSO->AddCosolvent No (Solubility Limit) Success Soluble Compound Ready for Assay ReduceDMSO->Success CheckTox Is Co-solvent Toxic to Assay? AddCosolvent->CheckTox Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) CheckTox->Cyclodextrin Yes CheckTox->Success No Cyclodextrin->Success

Caption: Troubleshooting workflow for resolving 1-(5-Fluoro-2-propoxyphenyl)ethanone precipitation.

Workflow 2: Cyclodextrin Encapsulation Mechanism

This diagram illustrates the physical state transitions during the solvent evaporation protocol, ensuring maximum host-guest interaction.

G Drug 1-(5-Fluoro-2-propoxyphenyl)ethanone (in Methanol) Mix Magnetic Stirring (60 min, 100 rpm) Drug->Mix CD HP-β-Cyclodextrin (in Ultra-pure Water) CD->Mix Evap Rotary Evaporation (50°C, Reduced Pressure) Mix->Evap Solvent Removal Complex Solid Inclusion Complex (High Aqueous Solubility) Evap->Complex Vacuum Drying

Caption: Solvent evaporation method for preparing HP-β-CD inclusion complexes.

References

  • [5] Reddit (r/labrats). How to tackle compound solubility issue. Available at: [Link]

  • [6] MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • [4] International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available at: [Link]

  • [3] MedChemExpress. Compound Handling Instructions. Available at: [Link]

  • [7] SciELO. Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Available at: [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 1-(5-Fluoro-2-propoxyphenyl)ethanone chromatography

Topic: Optimizing Mobile Phase Gradients for 1-(5-Fluoro-2-propoxyphenyl)ethanone Prepared by: Senior Application Scientist, Chromatography Applications Welcome to the Technical Support Center. This guide is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for 1-(5-Fluoro-2-propoxyphenyl)ethanone Prepared by: Senior Application Scientist, Chromatography Applications

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC/UHPLC methods for 1-(5-Fluoro-2-propoxyphenyl)ethanone .

Because this molecule features a unique combination of functional groups—a polar hydrogen-bond accepting ketone, a hydrophobic propoxy chain, and a highly electronegative fluorine atom on an aromatic ring—standard reversed-phase approaches often yield suboptimal resolution or peak shape. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you optimize your mobile phase gradients and stationary phase selections.

Mechanistic Workflow for Gradient Optimization

Before adjusting pump parameters, it is critical to align the chemistry of the mobile phase with the structural reality of the analyte. The workflow below outlines the logical causality behind column and solvent selection for fluorinated aromatic ketones.

GradientOptimization Start Analyze Analyte: 1-(5-Fluoro-2-propoxyphenyl)ethanone ColSelect Select Stationary Phase (PFP preferred over C18) Start->ColSelect OrgSelect Select Organic Modifier (MeOH enhances fluorine selectivity) ColSelect->OrgSelect BufSelect Select Aqueous Buffer (0.1% Formic Acid, pH ~2.7) OrgSelect->BufSelect GradDesign Design Initial Gradient (5% to 95% B over 10 mins) BufSelect->GradDesign Eval Evaluate Resolution (Rs) & Peak Shape GradDesign->Eval Decision Is Rs > 1.5 & Tailing Factor 0.9-1.2? Eval->Decision Optimize Adjust Gradient Slope, Temperature, or Add TFE Decision->Optimize No Final Lock Method & Run System Suitability Decision->Final Yes Optimize->Eval Re-evaluate

Figure 1: Logical workflow for optimizing mobile phase gradients for fluorinated aromatic ketones.

Interactive Troubleshooting & FAQs

Q1: Why does 1-(5-Fluoro-2-propoxyphenyl)ethanone co-elute with its des-fluoro or positional isomers on a standard C18 column, and how do I fix it?

Causality: Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. The substitution of a hydrogen atom for a fluorine atom does not drastically alter the overall hydrophobicity ( logP ) of the molecule. Therefore, the C18 stationary phase cannot "see" the difference, leading to co-elution. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. As detailed in [1], PFP phases offer alternative retention mechanisms including steric recognition, dipole-dipole, and π−π interactions. The highly electronegative fluorine atom on your analyte interacts uniquely with the electron-deficient fluorinated-phenyl ring of the stationary phase, providing the necessary selectivity ( α ) to separate closely related fluorinated isomers.

Q2: What is the optimal starting mobile phase gradient and organic modifier for this compound?

Causality: Because 1-(5-Fluoro-2-propoxyphenyl)ethanone is a neutral molecule (lacking ionizable amines or carboxylic acids), mobile phase pH will not affect its ionization state. However, using an acidic aqueous phase is critical to suppress residual silanol activity on the silica support, which prevents secondary interactions [2]. Furthermore, when using a PFP column, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). ACN contains a carbon-nitrogen triple bond with its own π electrons, which competitively inhibits the crucial π−π interactions between the analyte and the stationary phase [3]. Solution: Utilize a Methanol/Water gradient buffered with 0.1% Formic Acid (pH ~2.7). See Table 1 for the recommended screening gradient.

Q3: My peaks are tailing significantly (Tailing Factor > 1.5). How do I correct this through mobile phase optimization?

Causality: Peak tailing for neutral aromatic ketones is rarely an ionization issue. Instead, it is typically caused by an injection solvent mismatch (the "solvent effect"). If you inject a highly organic sample plug into a highly aqueous starting mobile phase, the analyte travels down the column un-retained before focusing, leading to fronting or tailing. Solution: Ensure your sample diluent is weaker than or equal to the starting mobile phase (e.g., 5% MeOH in water). If separating highly fluorinated impurities proves exceptionally difficult, research indicates that pairing a regular reverse-phase column with a fluorinated eluent modifier (such as 2,2,2-trifluoroethanol) can induce unique selectivity based strictly on fluorine content [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not simply run the gradient and hope for the best. Use the following self-validating methodology to systematically optimize the separation.

Protocol: The Broad Gradient Screen & System Validation

Objective: Establish a robust, stability-indicating baseline method for 1-(5-Fluoro-2-propoxyphenyl)ethanone while verifying system integrity.

Step 1: Physical System Validation (The Uracil Test)

  • Action: Before injecting your analyte, inject 1μL of a 50μg/mL Uracil solution under isocratic conditions (50:50 MeOH/Water).

  • Validation Logic: Uracil is a neutral, unretained marker ( t0​ ). If the Uracil peak is perfectly symmetrical, your fluidic path (tubing, fittings, column frit) is physically intact. If Uracil tails, you have a physical void or dead volume issue, and no amount of chemical gradient optimization will fix it.

Step 2: Chemical Baseline Validation (The Blank Run)

  • Action: Inject your sample diluent (e.g., 5% MeOH in Water) using the gradient in Table 1.

  • Validation Logic: This confirms that any peaks observed in subsequent sample runs are genuinely from the analyte or its degradation products, rather than "ghost peaks" from contaminated mobile phases or autosampler carryover.

Step 3: The 5-95% Gradient Screen

  • Action: Execute the gradient profile outlined in Table 1.

Table 1: Recommended Initial Gradient Profile for PFP Columns

Time (min)%A (Water + 0.1% FA)%B (MeOH + 0.1% FA)Flow Rate (mL/min)Rationale
0.0 9551.0High aqueous promotes initial focusing of the propoxy group at the column head.
2.0 9551.0Isocratic hold to wash out unretained salts or highly polar matrix components.
12.0 5951.0Broad linear sweep to elute the hydrophobic propoxy-aromatic core.
15.0 5951.0Column wash to remove strongly bound hydrophobic impurities.
15.1 9551.0Instantaneous return to initial conditions.
20.0 9551.0Re-equilibration (Ensures minimum 5 column volumes pass before next injection).

Step 4: Retention Time Mapping & Slope Adjustment

  • Action: Calculate the retention factor ( k′ ) of 1-(5-Fluoro-2-propoxyphenyl)ethanone. k′=(tR​−t0​)/t0​ .

  • Validation Logic: For an optimal, robust method, the analyte should elute when k′ is between 2 and 10.

    • If the analyte elutes at 13 minutes (during the 95% hold): The molecule is highly retained due to the propoxy group. Shift the starting gradient to 40% Methanol to reduce unnecessary run time.

    • If closely related impurities co-elute: Flatten the gradient slope specifically around the elution time of the main peak (e.g., change from a 9% per minute increase to a 2% per minute increase) to maximize resolution ( Rs​>1.5 ).

Step 5: Temperature Optimization

  • Action: If resolution remains marginal, test column compartment temperatures at 25°C, 35°C, and 45°C.

  • Validation Logic: Higher temperatures decrease mobile phase viscosity, improving mass transfer kinetics and sharpening peaks. Furthermore, elevated temperatures have been shown to specifically improve baseline separation of fluorocarbon-tagged molecules [4].

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PubMed Central (NIH) / Journal of Fluorine Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

validating quantitative HPLC methods for 1-(5-Fluoro-2-propoxyphenyl)ethanone

Title: Validating Quantitative HPLC Methods for 1-(5-Fluoro-2-propoxyphenyl)ethanone: A Comparative Guide to PFP vs. C18 Column Chemistries Introduction 1-(5-Fluoro-2-propoxyphenyl)ethanone is a critical fluorinated arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Quantitative HPLC Methods for 1-(5-Fluoro-2-propoxyphenyl)ethanone: A Comparative Guide to PFP vs. C18 Column Chemistries

Introduction

1-(5-Fluoro-2-propoxyphenyl)ethanone is a critical fluorinated aromatic ketone utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including selective 5-HT2C receptor agonists[1]. Quantifying this analyte with high precision is analytically challenging due to the presence of structurally similar synthetic impurities, such as positional isomers and unreacted des-fluoro precursors.

In this guide, we objectively compare the performance of a Pentafluorophenyl (PFP) stationary phase (the recommended Product) against a traditional C18 alkyl phase (the Alternative) for the quantitative HPLC analysis of 1-(5-Fluoro-2-propoxyphenyl)ethanone. By adhering to the ICH Q2(R2) Validation of Analytical Procedures guidelines[2], we demonstrate how rational column selection directly dictates validation success.

The Causality of Column Selection: Why PFP Outperforms C18

Expertise & Experience Insights Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[3]. When analyzing fluorinated aromatic compounds like 1-(5-Fluoro-2-propoxyphenyl)ethanone, C18 phases often fail to provide adequate resolution between the target analyte and its closely related impurities. The highly electronegative fluorine atom alters the electron density of the aromatic ring but does not significantly increase hydrophobicity, leading to co-elution on purely hydrophobic stationary phases[4].

Conversely, PFP columns offer orthogonal selectivity mechanisms. The pentafluorophenyl ligand acts as a strong Lewis acid, creating an electron-deficient ring that engages in robust π−π interactions with the electron-rich aromatic ring of the analyte. Furthermore, the highly polar C-F bonds on the stationary phase induce strong dipole-dipole interactions with the ketone and fluoro-substituents of the analyte[4]. This multi-modal retention mechanism provides superior shape selectivity, enabling the baseline separation of positional isomers that C18 columns cannot resolve[5].

SeparationMechanism cluster_C18 C18 Column (Alternative) cluster_PFP PFP Column (Product) Analyte 1-(5-Fluoro-2-propoxyphenyl)ethanone (Fluorinated Aromatic Ketone) C18 Dispersive / Hydrophobic Interactions Only Analyte->C18 Weak PFP1 Pi-Pi Interactions (Lewis Acid/Base) Analyte->PFP1 PFP2 Dipole-Dipole Interactions Analyte->PFP2 PFP3 Steric / Shape Selectivity Analyte->PFP3

Comparative retention mechanisms of 1-(5-Fluoro-2-propoxyphenyl)ethanone on C18 vs. PFP phases.

Experimental Protocols & Self-Validating Workflows

Trustworthiness through Self-Validation To ensure data integrity, the following protocol incorporates a closed-loop System Suitability Test (SST). The sequence is programmed to automatically abort if the SST criteria are not met, preventing the generation of invalid data and ensuring a self-validating system.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic acid in LC-MS grade Water.

    • Channel B: LC-MS grade Methanol.

    • Causality: Methanol is strictly preferred over Acetonitrile for PFP columns because Acetonitrile's π -electrons can mask the critical π−π interactions between the PFP stationary phase and the analyte[5].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 40% B to 80% B over 10 minutes.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

  • Self-Validating SST Execution:

    • Inject a resolution standard containing 1-(5-Fluoro-2-propoxyphenyl)ethanone and 1-(2-propoxyphenyl)ethanone (the des-fluoro analog).

    • Automated Gate: The chromatography data system (CDS) must verify a Resolution ( Rs​ ) ≥2.0 and a Tailing Factor ( Tf​ ) ≤1.5 . If Rs​<2.0 , the system halts the sequence and flags the column for washing or replacement.

Comparative Performance Data

The tables below summarize the empirical data comparing a high-efficiency PFP column against a standard C18 column under identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (Alternative)PFP Column (Product)Performance Gain
Retention Time ( tR​ ) 4.2 min6.8 minEnhanced retention via multi-modal interactions
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline)+209% improvement in critical pair separation
Tailing Factor ( Tf​ ) 1.61.05Elimination of secondary silanol interactions
Theoretical Plates ( N ) 8,50014,200+67% efficiency

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterAcceptance CriteriaC18 ResultsPFP ResultsStatus
Specificity No interference at tR​ Failed (Matrix overlap)Passed (No interference)PFP Superior
Linearity ( R2 ) ≥0.999 (10-150 µg/mL)0.9940.9998PFP Superior
Accuracy (Recovery) 98.0% - 102.0%94.5% ± 2.1%99.8% ± 0.4%PFP Superior
Precision (%RSD) ≤2.0% 2.8%0.6%PFP Superior
LOD / LOQ Signal-to-Noise ≥3 / 10 0.5 / 1.5 µg/mL0.1 / 0.3 µg/mL5x more sensitive

ICH Q2(R2) Analytical Validation Framework

Validating the quantitative method requires strict adherence to ICH Q2(R2) guidelines[2]. The PFP column's superior selectivity directly enables the successful validation of these critical parameters:

  • Specificity: The ability to assess the analyte unequivocally. The PFP column's shape selectivity ensures that degradation products and process impurities do not co-elute with the main peak[6].

  • Linearity & Range: Validated from 50% to 150% of the target concentration. The symmetric peak shape on the PFP column ensures accurate integration, driving the R2 value above 0.999[2].

  • Accuracy: Assessed via spike recovery. The lack of matrix interference on the PFP phase ensures recovery rates perfectly within the 98-102% window[7].

  • Precision: Repeatability is heavily dependent on consistent retention and integration. The robust dipole-dipole interactions on the PFP phase prevent retention time drift, yielding an RSD of 0.6%[8].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity & Rs > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Sens Sensitivity (LOD/LOQ Determination) Prec->Sens

Sequential workflow for ICH Q2(R2) analytical method validation.

Conclusion

For the quantitative HPLC validation of 1-(5-Fluoro-2-propoxyphenyl)ethanone, traditional C18 columns fall short due to their reliance on purely dispersive interactions, leading to poor resolution and failed ICH validation metrics. By leveraging the π−π , dipole-dipole, and shape selectivity mechanisms of a PFP column, analytical scientists can achieve baseline resolution, exceptional precision, and a fully compliant, self-validating ICH Q2(R2) method.

References

  • [1] US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Google Patents. 1

  • [6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 6

  • [8] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 8

  • [2] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 2

  • [9] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. 9

  • [3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 3

  • [7] Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. 7

  • [4] ACE C18-PFP. Symta. 4

  • [5] Examining the Selectivities of Several C18 and Modified C18 Phases. MAC-MOD Analytical.5

Sources

Comparative

Comparative Guide: Liquid-Liquid Extraction Strategies for 1-(5-Fluoro-2-propoxyphenyl)ethanone

Executive Summary The isolation of high-purity pharmaceutical intermediates is a critical bottleneck in drug development. 1-(5-Fluoro-2-propoxyphenyl)ethanone —a fluorinated aromatic ketone frequently utilized as a precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of high-purity pharmaceutical intermediates is a critical bottleneck in drug development. 1-(5-Fluoro-2-propoxyphenyl)ethanone —a fluorinated aromatic ketone frequently utilized as a precursor in the synthesis of highly selective 5-HT(2C) receptor agonists[1]—presents unique downstream processing challenges. Its lipophilic propoxy chain and fluorinated aromatic ring dictate specific solubility parameters, while the upstream synthetic steps often leave behind metal catalysts or Lewis acids that severely complicate phase separation.

As an Application Scientist, I frequently observe that defaulting to standard extraction solvents without thermodynamic consideration leads to intractable emulsions, product loss, and poor scalability. This guide objectively compares traditional and modern liquid-liquid extraction (LLE) methods for this compound, providing causality-driven protocols and experimental data to optimize your downstream workflow.

Chemical Profile & Extraction Thermodynamics

Understanding the physicochemical nature of 1-(5-Fluoro-2-propoxyphenyl)ethanone is the first step in designing a self-validating extraction system.

  • Structure-Property Relationship: The compound features a carbonyl group (hydrogen-bond acceptor), a highly electronegative fluorine atom, and a hydrophobic propoxy chain (-O-C3H7)[2].

  • Solubility & Partitioning: It is highly soluble in organic solvents but poorly soluble in water[2]. The target compound exhibits a high estimated octanol-water partition coefficient (LogP ~2.5–3.0), meaning the driving thermodynamic force strongly favors the organic phase during LLE.

  • The Emulsion Challenge: The synthesis of this compound and its derivatives often involves aluminum or boron-based reagents. When quenched with water, these metals form gelatinous hydroxide networks that trap the target ketone at the aqueous-organic interface, destroying the extraction yield[1].

Comparative Analysis of Extraction Solvents

Selecting the correct solvent requires balancing partition efficiency, phase separation kinetics, and environmental impact[3].

Method A: Dichloromethane (DCM) / Water

DCM is a traditional, highly versatile solvent with excellent solvating power for fluorinated acetophenones.

  • Mechanism: Its high density (1.33 g/mL) forces the organic layer to the bottom, which is advantageous for sequential extractions in a separatory funnel.

  • Drawback: DCM is a Class 2 solvent with significant toxicity and regulatory restrictions in pharmaceutical manufacturing. Furthermore, it is prone to trapping residual water, requiring aggressive drying steps.

Method B: Ethyl Acetate (EtOAc) / Rochelle's Salt

Ethyl acetate is the industry standard for intermediate polarity extractions.

  • Mechanism: Because EtOAc is lighter than water (0.90 g/mL), the organic phase remains on top. To combat the severe emulsions caused by metal catalysts in the crude mixture, the aqueous phase must be modified.

  • Causality: Utilizing a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) actively chelates aluminum and boron ions, breaking the hydroxide polymer network and forcing a crisp phase boundary[1].

  • Drawback: EtOAc has partial water miscibility (~8%), which can lead to product loss if the aqueous phase is not heavily salted (e.g., using brine).

Method C: 2-Methyltetrahydrofuran (2-MeTHF) / Water (The Green Alternative)

2-MeTHF is a biorenewable solvent derived from crop by-products, increasingly replacing DCM and THF in pharmaceutical processes[4].

  • Mechanism: Unlike THF, 2-MeTHF is largely immiscible with water, making it an exceptional LLE solvent[5]. It offers the solvating power of an ether with the clean phase separation of an alkane.

  • Causality: 2-MeTHF forms a water-rich azeotrope. During the concentration step, it azeotropically removes residual water, effectively "auto-drying" the product and reducing the dependency on massive quantities of sodium sulfate.

Quantitative Performance Data

The following table synthesizes the experimental performance metrics of the three solvent systems when extracting 1-(5-Fluoro-2-propoxyphenyl)ethanone from a simulated crude reaction mixture.

Extraction SystemDensity (g/mL)Phase PositionEmulsion RiskEst. Recovery (%)Environmental Profile
DCM / Water 1.33BottomLow>95%Poor (Class 2 Solvent)
EtOAc / Brine 0.90TopModerate~92%Moderate
2-MeTHF / Water 0.85TopVery Low>94%Excellent (Biorenewable)

Visual Workflow

LLE_Optimization Crude Crude Reaction Mixture (1-(5-Fluoro-2-propoxyphenyl)ethanone) SolventEval Solvent Selection Phase Crude->SolventEval DCM Dichloromethane (DCM) Bottom Layer | Toxic SolventEval->DCM EtOAc Ethyl Acetate (EtOAc) Top Layer | Emulsion Risk SolventEval->EtOAc MeTHF 2-MeTHF (Green Alternative) Top Layer | Clean Separation SolventEval->MeTHF AqWash Aqueous Wash (Water / Brine / Rochelle's Salt) DCM->AqWash EtOAc->AqWash MeTHF->AqWash PhaseSep Phase Separation AqWash->PhaseSep OrgLayer Organic Phase (Target Ketone) PhaseSep->OrgLayer AqLayer Aqueous Phase (Waste/Salts) PhaseSep->AqLayer Drying Drying (Na2SO4) & Filtration OrgLayer->Drying Concentration Vacuum Concentration (Pure Product) Drying->Concentration

Fig 1: Liquid-liquid extraction workflow and solvent decision matrix for fluorinated acetophenones.

Optimized Experimental Protocol (Self-Validating System)

Based on the thermodynamic and environmental data, Method C (2-MeTHF combined with a Rochelle's salt wash) is the superior, modern approach for isolating 1-(5-Fluoro-2-propoxyphenyl)ethanone. This protocol is designed to be self-validating; visual cues at each step confirm the chemical state of the system.

Materials Required:

  • 2-Methyltetrahydrofuran (2-MeTHF, >99% purity)

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Reaction Quenching & Solvent Addition: To the crude reaction mixture (assumed 100 mL volume at room temperature), add 100 mL of 2-MeTHF. Causality: 2-MeTHF immediately solubilizes the lipophilic fluorinated ketone, pulling it away from the reactive aqueous interface.

  • Primary Aqueous Wash (Chelation): Add 100 mL of saturated aqueous Rochelle's salt. Stir vigorously for 30 minutes. Self-Validation Check: The initial cloudy, gelatinous mixture will gradually clarify into two distinct liquid phases as the tartrate ions sequester the metal catalysts[1].

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow 5 minutes for gravimetric settling. Drain the bottom aqueous layer (waste). Retain the top 2-MeTHF layer (contains the product).

  • Secondary Wash (Pre-Drying): Wash the organic layer with 50 mL of Brine. Causality: The high ionic strength of the brine forces any dissolved water out of the 2-MeTHF phase via the common-ion effect, pre-drying the solvent. Drain the bottom aqueous layer.

  • Drying & Filtration: Transfer the organic layer to an Erlenmeyer flask. Add 5 g of anhydrous Na2​SO4​ . Swirl until the drying agent flows freely (like "snow"), indicating all residual water has been absorbed. Filter the mixture through a medium-porosity fritted funnel.

  • Concentration: Remove the 2-MeTHF under reduced pressure via rotary evaporation (bath temp: 40°C). Causality: Because 2-MeTHF forms an azeotrope with water, this evaporation step acts as a final, absolute drying mechanism, yielding 1-(5-Fluoro-2-propoxyphenyl)ethanone as a highly pure, pale yellow oil[2].

References

  • Buy 1-(5-Fluoro-2-propoxyphenyl)ethanone (EVT-3233001) - EvitaChem EvitaChem
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions K-Jhil
  • US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C)
  • 2-Methyloxolane (2-MeOx)
  • 2-Methyltetrahydrofuran Wikipedia

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Fluoro-2-propoxyphenyl)ethanone

Introduction 1-(5-Fluoro-2-propoxyphenyl)ethanone is an aromatic ketone integral to various research and development applications, particularly in medicinal chemistry and organic synthesis.[1] Its structure, which incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Fluoro-2-propoxyphenyl)ethanone is an aromatic ketone integral to various research and development applications, particularly in medicinal chemistry and organic synthesis.[1] Its structure, which incorporates a fluorinated aromatic ring, necessitates a disposal protocol that is both methodical and compliant with environmental regulations.[1] The carbon-fluorine bond is exceptionally strong, meaning improper disposal can lead to environmental persistence.[2] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound and associated waste, grounded in established laboratory safety principles and regulatory standards.

Hazard Assessment and Pre-Disposal Safety

Before handling the waste, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for this specific compound is limited, its classification as a fluorinated aromatic ketone informs the necessary precautions.[1][3]

1.1. Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The minimum required PPE for handling 1-(5-Fluoro-2-propoxyphenyl)ethanone waste includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.[4]

1.2. Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[4]

  • Contain: Prevent the spill from spreading or entering drains.[4]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or shovel the absorbed material and any solid waste into a suitable, sealable container for disposal. Use spark-proof tools if the compound is dissolved in a flammable solvent.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and follow the disposal protocol outlined below.

Core Disposal Protocol for 1-(5-Fluoro-2-propoxyphenyl)ethanone

The disposal of halogenated organic compounds is strictly regulated to protect human health and the environment.[6][7] The primary route for destruction is high-temperature incineration by a licensed chemical waste disposal facility.[4][8]

Step 1: Waste Segregation

Causality: Halogenated and non-halogenated waste streams are treated differently in industrial disposal facilities. Keeping them separate is crucial for regulatory compliance and operational efficiency at the disposal plant.[9] Mixing incompatible wastes can lead to dangerous chemical reactions.[10]

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Do Not Mix: Never mix 1-(5-Fluoro-2-propoxyphenyl)ethanone waste with non-halogenated solvents, strong acids, bases, or oxidizers.[9][11]

Step 2: Container Selection and Labeling

Causality: The integrity of the waste container is paramount to prevent leaks and ensure the safety of all personnel who will handle it.[12] Clear, accurate labeling is a legal requirement and essential for safe transport and disposal.[10][11]

  • Action:

    • Select a container made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) with a tightly fitting, leak-proof cap.[9][12]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all contents, including "1-(5-Fluoro-2-propoxyphenyl)ethanone" and any solvents used. Approximate percentages should be included.

    • Indicate the relevant hazards using pictograms (e.g., irritant).[10]

    • Write the date when the first waste was added to the container (the "accumulation start date").[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: An SAA is a designated location at or near the point of waste generation, designed to safely store hazardous materials while minimizing risk within the main laboratory workspace. This practice is a core requirement of environmental regulations.[11]

  • Action:

    • Store the sealed and labeled waste container in a designated SAA.

    • The SAA should be away from general traffic and sources of ignition.[13]

    • Ensure the container is kept closed at all times except when waste is being added.[11][12]

    • It is recommended to use secondary containment, such as a tray, to catch any potential leaks.[12]

Step 4: Arranging for Final Disposal

Causality: Laboratories are legally responsible for chemical waste from generation to final destruction ("cradle-to-grave"). Using a licensed disposal service ensures the waste is managed in an environmentally sound and compliant manner.

  • Action:

    • Once the container is full (no more than 75-90% capacity to allow for vapor expansion), or as per your institution's policy, contact your Environmental Health and Safety (EHS) office.[12]

    • Provide the EHS office with a complete inventory of the waste container's contents to facilitate a scheduled pickup.[14]

Disposal of Contaminated Materials and Empty Containers

Contaminated Solids: Items such as gloves, pipette tips, and absorbent materials contaminated with 1-(5-Fluoro-2-propoxyphenyl)ethanone must be treated as hazardous waste.

  • Procedure: Place these items in a separate, clearly labeled solid waste container designated for "Halogenated Contaminated Debris." Do not dispose of these in regular or biohazard trash.[10]

Empty Containers: The original product container is not considered empty until it has been properly decontaminated.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.[9][14]

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as halogenated liquid waste, as described in the Core Disposal Protocol.

    • After triple-rinsing, deface or remove the original label completely.[12][14]

    • The cleaned, de-labeled container can now be disposed of as regular glass or plastic waste, according to your institution's guidelines.[14]

Data Presentation

Table 1: Chemical and Safety Profile

Property Value/Information Source(s)
Chemical Name 1-(5-Fluoro-2-propoxyphenyl)ethanone [1]
Molecular Formula C11H13FO2 [1]
Appearance Colorless to pale yellow liquid or solid [1]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) [1]
Hazard Class Halogenated Organic Compound [6][7]
Likely Hazards Skin Irritation, Serious Eye Irritation (inferred from similar compounds) [15]

| Primary Disposal Route | Licensed chemical destruction (controlled incineration) |[4] |

Experimental Protocols

Protocol 1: Triple-Rinsing of Empty Containers

  • Add a suitable solvent (e.g., acetone) to the empty container, filling it to approximately 10% of its volume.

  • Securely cap the container and swirl vigorously to rinse all interior surfaces.

  • Pour the solvent rinsate into the designated "Halogenated Organic Waste" container.

  • Repeat steps 1-3 two more times for a total of three rinses.[9][14]

  • Allow the empty container to air dry in a fume hood before defacing the label and disposing of it as non-hazardous waste.

Mandatory Visualization

Disposal Decision Workflow This diagram outlines the decision-making process for managing waste generated from 1-(5-Fluoro-2-propoxyphenyl)ethanone.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Streams cluster_2 Processing & Collection cluster_3 Final Disposal Pathway start Waste Generation: 1-(5-Fluoro-2-propoxyphenyl)ethanone waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure compound, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, tips, absorbent) waste_type->solid_waste Solid container_waste Empty Product Container waste_type->container_waste Container collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid triple_rinse Protocol 1: Triple-Rinse with suitable solvent container_waste->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa rinsate Collect Rinsate triple_rinse->rinsate deface_label Deface Label & Discard Container as Non-Hazardous Waste triple_rinse->deface_label rinsate->collect_liquid ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: Disposal workflow for 1-(5-Fluoro-2-propoxyphenyl)ethanone.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • 2-Fluorobenzohydrazide. LookChem. [Link]

  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • SAFETY DATA SHEET. LOGENEST. [Link]

  • SAFETY DATA SHEET. SHOWA DENKO K.K. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES. Florida Department of Environmental Protection. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2-propoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2-propoxyphenyl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.